molecular formula C12H24N2O2 B14032869 Tert-butyl 2-cycloheptylhydrazine-1-carboxylate

Tert-butyl 2-cycloheptylhydrazine-1-carboxylate

Cat. No.: B14032869
M. Wt: 228.33 g/mol
InChI Key: RAKOSAWELBBHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-cycloheptylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cycloheptyl ring, and a hydrazine carboxylate moiety. It is often used as an intermediate in the synthesis of various organic compounds due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cycloheptylhydrazine-1-carboxylate typically involves the reaction of cycloheptyl hydrazine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cycloheptylhydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 2-cycloheptylhydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-cycloheptylhydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-cycloheptylhydrazine-1-carboxylate is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties compared to other tert-butyl hydrazine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic compounds and a subject of interest in various research fields.

Properties

IUPAC Name

tert-butyl N-(cycloheptylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-13-10-8-6-4-5-7-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOSAWELBBHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.